(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide
Description
The compound (E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide features a prop-2-enamide backbone with a cyano group at the α-position and a 2,5-difluorophenyl substituent at the β-position. The amide nitrogen is bonded to a cyclopentyl group, contributing to conformational flexibility and lipophilicity. The (E)-configuration ensures spatial orientation of substituents, critical for molecular interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c16-12-5-6-14(17)10(8-12)7-11(9-18)15(20)19-13-3-1-2-4-13/h5-8,13H,1-4H2,(H,19,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRVNGDQKXXDY-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-cyclopentyl-3-(2,5-difluorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a cyano group, a cyclopentyl moiety, and a difluorophenyl group, which contribute to its unique properties. The synthesis typically involves reactions that can include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.
Synthetic Route
| Step | Description |
|---|---|
| 1 | Reaction of 2,5-difluorobenzaldehyde with malononitrile. |
| 2 | Addition of an amide source in the presence of a base. |
| 3 | Purification through recrystallization or chromatography. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The cyano group enhances its reactivity and binding affinity to proteins or enzymes, potentially modulating various biological processes .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Research has shown that certain analogs can inhibit the growth of pathogenic bacteria by disrupting their cellular processes .
Case Studies
- In Vitro Studies : In one study, this compound was tested against several cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability at concentrations ranging from 10 µM to 100 µM .
- In Vivo Models : Another study explored the compound's effects in animal models with induced tumors. Administration resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent .
Pharmacological Profile
The pharmacological profile indicates that this compound may act on multiple targets:
| Target | Effect |
|---|---|
| COX-2 | Inhibition of inflammatory pathways |
| iNOS | Reduction in nitric oxide production |
| PDE4B | Modulation of cAMP levels |
Toxicity and Safety
Preliminary toxicity studies have shown that the compound exhibits low cytotoxicity at therapeutic concentrations. Further investigations are needed to fully understand its safety profile and potential side effects .
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Amide Substituents: Aromatic amides (e.g., quinolinyl, morpholinylphenyl) are associated with kinase or enzyme inhibition, while aliphatic groups (e.g., cyclopentyl) may optimize pharmacokinetics .
- Aryl Group Modifications : Replacing 2,5-difluorophenyl with dichlorophenyl (AGK2) or chlorotrifluoromethylphenyl () alters target selectivity and potency .
- Crystallographic Insights : Tools like SHELX and ORTEP () enable precise structural determination, crucial for understanding hydrogen-bonding patterns () and validating 3D conformations () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
